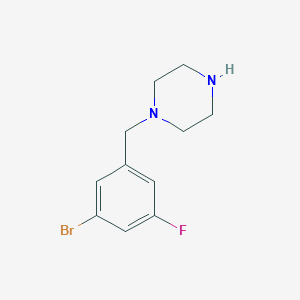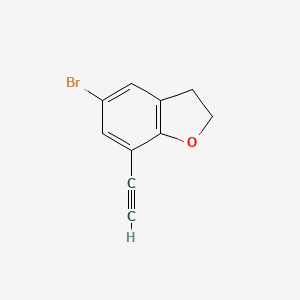
Methyl 2-(2-ethylphenyl)-2-hydroxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-ethylphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a hydroxyacetate moiety, which is further substituted with an ethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-ethylphenyl)-2-hydroxyacetate can be achieved through several methods. One common approach involves the esterification of 2-(2-ethylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 2-(2-ethylphenyl)-2-hydroxyacetyl chloride with methanol. This reaction is usually performed in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(2-ethylphenyl)-2-hydroxyacetate undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-(2-ethylphenyl)-2-oxoacetate.
Reduction: 2-(2-ethylphenyl)-2-hydroxyethanol.
Substitution: 2-(2-ethylphenyl)-2-hydroxyacetamide or 2-(2-ethylphenyl)-2-hydroxythioacetate.
Applications De Recherche Scientifique
Methyl 2-(2-ethylphenyl)-2-hydroxyacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Methyl 2-(2-ethylphenyl)-2-hydroxyacetate can be compared with other similar compounds such as:
Methyl 2-(2-methylphenyl)-2-hydroxyacetate: Similar structure but with a methyl group instead of an ethyl group.
Methyl 2-(2-phenyl)-2-hydroxyacetate: Lacks the ethyl substitution on the phenyl ring.
Ethyl 2-(2-ethylphenyl)-2-hydroxyacetate: Has an ethyl ester group instead of a methyl ester group.
These compounds share similar chemical properties but may differ in their reactivity, solubility, and biological activity due to the variations in their substituents.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 2-(2-ethylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O3/c1-3-8-6-4-5-7-9(8)10(12)11(13)14-2/h4-7,10,12H,3H2,1-2H3 |
Clé InChI |
PYWGVNJKHFVSFS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



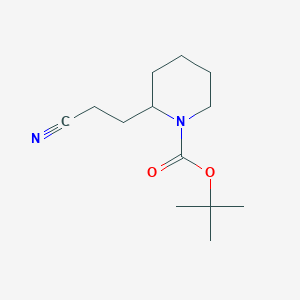
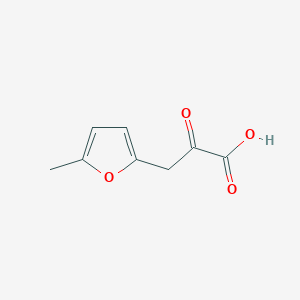
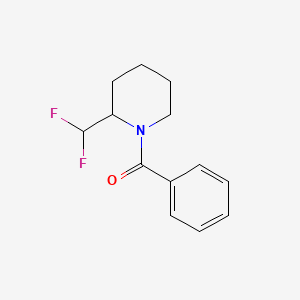
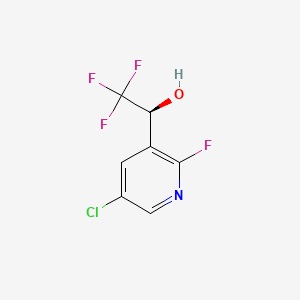
![2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidinehydrochloride](/img/structure/B13607136.png)

